

Selectivity profile of Ac-YVAD-FMK against different caspase family members

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Compound of Interest

Compound Name: Ac-YVAD-FMK

Cat. No.: B12369809

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Ac-YVAD-FMK: A Selective Inhibitor of Inflammatory Caspases

For researchers, scientists, and drug development professionals, understanding the selectivity profile of enzyme inhibitors is paramount. This guide provides a detailed comparison of **Ac-YVAD-FMK**, a tetrapeptide inhibitor, against various caspase family members, supported by experimental data and protocols.

Ac-YVAD-FMK (N-Acetyl-Tyr-Val-Ala-Asp-Fluoromethylketone) is a well-established, cell-permeable, and irreversible inhibitor of caspase-1. Its design is based on the preferred cleavage sequence of caspase-1, rendering it a potent tool for studying inflammatory signaling pathways. This guide delves into the specifics of its selectivity, comparing it with another notable caspase-1 inhibitor, VX-765 (Belnacasan), to provide a comprehensive overview for researchers.

Selectivity Profile: Ac-YVAD-FMK vs. VX-765

The inhibitory activity of **Ac-YVAD-FMK** and VX-765 across a panel of human caspases has been quantified using inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}). The data clearly demonstrates that while both compounds are potent inhibitors of caspase-1, they exhibit different selectivity profiles against other caspase family members.

Caspase Family	Target Caspase	Ac-YVAD-FMK (Ki in nM)	VX-765 (Active Form, VRT-043198) (Ki in nM)
Inflammatory Caspases	Caspase-1	0.8	0.8
Caspase-4	362	<0.6	>1000
Caspase-5	163	10.6	
Apoptotic Caspases	Caspase-3	Weak Inhibition	
Caspase-6	No Significant Inhibition	>1000	>1000
Caspase-7	No Significant Inhibition	>1000	
Caspase-8	No Significant Inhibition	>1000	
Caspase-9	No Significant Inhibition	5.07	>1000

Note: Lower Ki and IC50 values indicate higher potency.

As the data indicates, **Ac-YVAD-FMK** is a highly potent inhibitor of caspase-1 with a Ki of 0.8 nM. It also shows some inhibitory activity against caspase-4 and caspase-5, albeit at significantly higher concentrations. In contrast, its activity against apoptotic caspases, such as caspase-3, is weak.

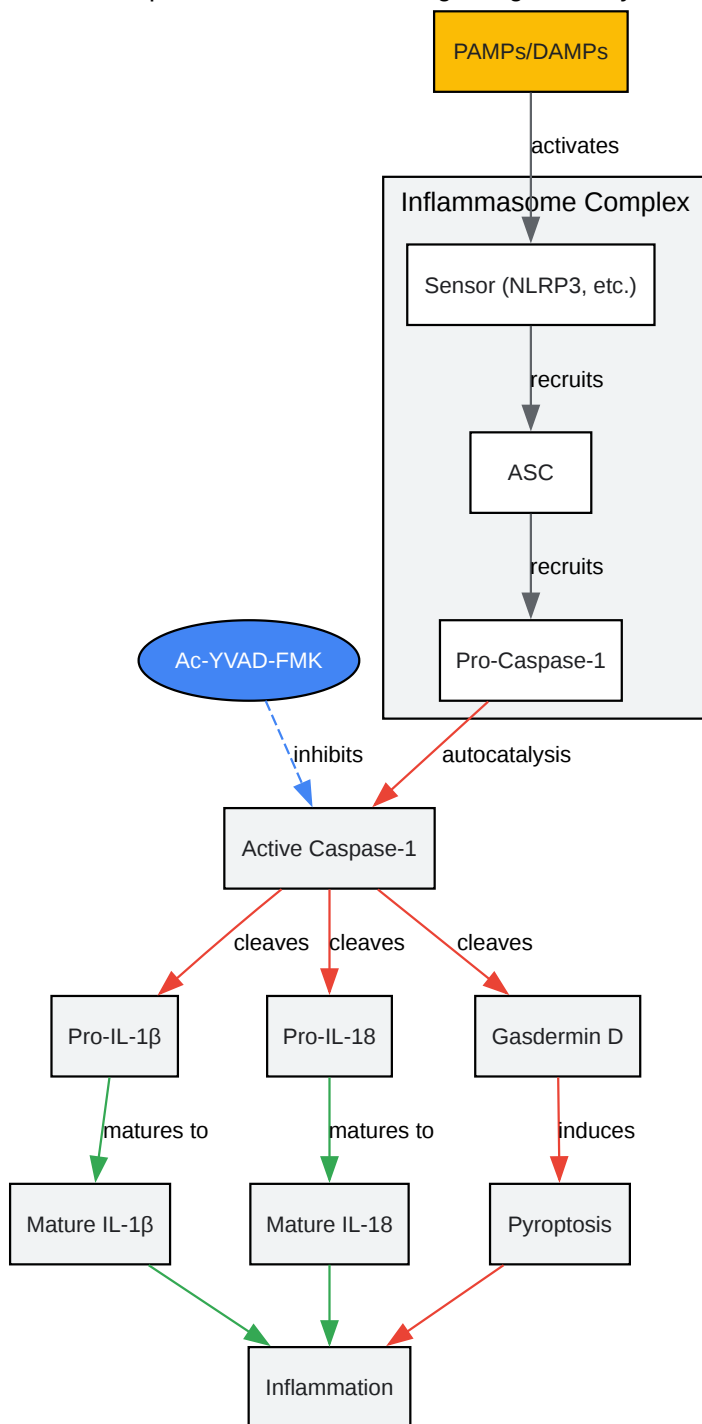
VX-765, on the other hand, is a prodrug whose active form, VRT-043198, is a potent inhibitor of both caspase-1 and caspase-4. It displays high selectivity for these inflammatory caspases with minimal activity against apoptotic caspases.

Signaling Pathway of Caspase-1 Activation

Caspase-1 is a key mediator of inflammation. Its activation is tightly regulated by multiprotein complexes called inflammasomes. Upon sensing pathogen-associated molecular patterns

(PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors (e.g., NLRP3, NLRC4) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced activation. Activated caspase-1 then cleaves its downstream substrates, pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), into their mature, pro-inflammatory forms. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.

Caspase-1 Activation and Signaling Pathway

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Caspase-1 Signaling Pathway

Experimental Protocols

Caspase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like **Ac-YVAD-FMK** against specific caspases.

Materials:

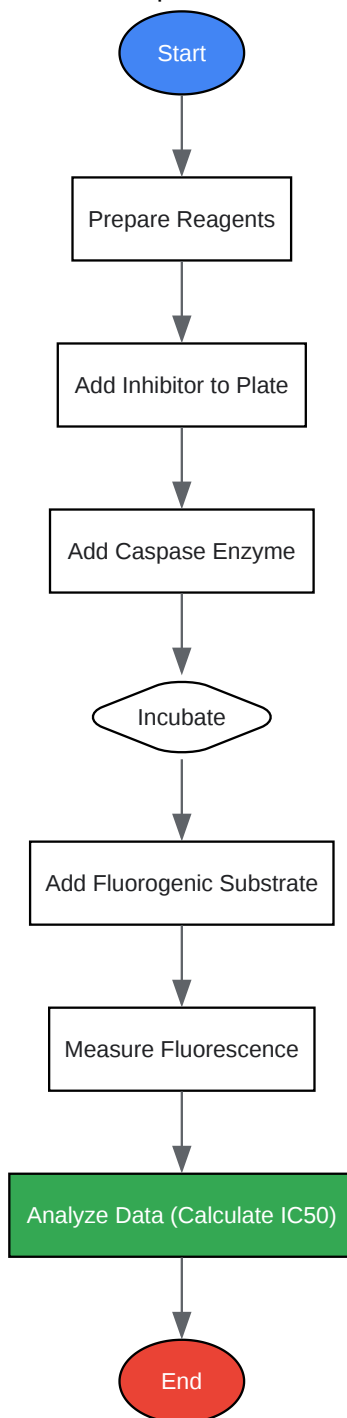
- Recombinant active caspases (e.g., caspase-1, caspase-3, etc.)
- Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
- Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- Inhibitor compound (e.g., **Ac-YVAD-FMK**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare Reagents: Dilute the recombinant caspase and the fluorogenic substrate in the assay buffer to their desired working concentrations. Prepare serial dilutions of the inhibitor.
- Inhibitor Pre-incubation: Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the 96-well plate.
- Enzyme Addition: Add the diluted recombinant caspase to each well and gently mix.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the reaction by adding the fluorogenic caspase substrate to each well.

- **Fluorometric Measurement:** Immediately measure the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
- **Data Analysis:** Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Workflow for Caspase Inhibition Assay



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Caspase Inhibition Assay Workflow

Conclusion

Ac-YVAD-FMK is a potent and highly selective inhibitor of caspase-1, making it an invaluable tool for investigating the role of the inflammasome and caspase-1 in inflammatory processes. While it exhibits some off-target effects on other inflammatory caspases at higher concentrations, its weak inhibition of apoptotic caspases underscores its specificity. For researchers requiring even greater selectivity for caspase-1 and caspase-4, VX-765 presents a viable alternative. The choice between these inhibitors will ultimately depend on the specific experimental context and the caspases of interest. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings in your own research.

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